molecular formula C21H13N3O3S B2431912 N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 477545-75-8

N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B2431912
CAS No.: 477545-75-8
M. Wt: 387.41
InChI Key: VVRIWLAXDUKMQQ-UHFFFAOYSA-N
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Description

“N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Therapeutic Potential and Biological Activities

Benzothiazole and its derivatives, including N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide, are recognized for their vast potential in medicinal chemistry. Notably, benzothiazole is a prominent heterocyclic scaffold in pharmaceutical applications, displaying a wide spectrum of biological activities:

  • Anticancer and Chemotherapeutic Applications : Benzothiazole derivatives have shown great promise as anticancer agents. Structurally simple 2-arylbenzothiazoles are potential antitumor agents, and numerous benzothiazole-containing molecules are in clinical use or development for treating various diseases, particularly cancer. The structural simplicity of these compounds aids in creating chemical libraries for discovering new chemical entities with potential market progression (Kamal et al., 2015). Furthermore, research has focused on structural modifications of benzothiazoles to develop potential chemotherapeutics, emphasizing the design and development of benzothiazole-based compounds for cancer chemotherapy (Ahmed et al., 2012).

  • Antimicrobial and Antiviral Properties : Benzothiazole derivatives have been identified as substantial compounds with antimicrobial and antiviral properties. They have been explored as potential candidates in the discovery of new antimicrobial or antiviral agents for clinical development, particularly in the context of the rising prevalence of multi-drug resistant pathogens and emerging health concerns like the COVID-19 pandemic (Elamin et al., 2020).

  • Diverse Pharmacological Activities : The broad spectrum of pharmacological activities of benzothiazole derivatives is undeniably significant. Their versatility is evident in various biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting its importance in medicinal chemistry (Sumit et al., 2020).

  • Chemistry and Properties : The chemistry of compounds containing benzothiazole, such as this compound, is fascinating due to their variable properties and potential in forming complex compounds. Their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity have been extensively reviewed, offering insights into their versatility and potential for further investigations (Boča et al., 2011).

Future Directions

The future directions for “N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications. This could include the development of new synthetic methods, the discovery of new biological targets, and the design of more potent and selective derivatives .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c25-17(11-24-19(26)14-7-3-4-8-15(14)20(24)27)23-21-22-16-10-9-12-5-1-2-6-13(12)18(16)28-21/h1-10H,11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRIWLAXDUKMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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